(S)-1-Chloro-2-propanol chemical properties
(S)-1-Chloro-2-propanol chemical properties
An In-depth Technical Guide to the Chemical Properties of (S)-1-Chloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Chloro-2-propanol is a chiral molecule of significant interest in the chemical and pharmaceutical industries. Its stereospecificity makes it a valuable building block in asymmetric synthesis, particularly for the development of chiral drugs. This document provides a comprehensive overview of the chemical and physical properties of (S)-1-Chloro-2-propanol, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications and safety considerations. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using workflow diagrams.
Chemical and Physical Properties
(S)-1-Chloro-2-propanol is a colorless liquid with a mild, pungent odor.[1][2][3] It is soluble in water and ethanol.[1] The following tables summarize its key physical and chemical properties.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C3H7ClO | [1][2] |
| Molar Mass | 94.54 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1][2][4] |
| Odor | Mild, pungent | [1][3] |
| Density | 1.108 g/mL | [1] |
| 1.111 g/mL at 25 °C | [4][5] | |
| 1.115 at 68 °F | [3] | |
| Boiling Point | 123-124 °C | [1] |
| 126-127 °C | [4][5] | |
| 259 to 261 °F at 760 mmHg | [3] | |
| Melting Point | <25 °C | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| Water solubility: ≥ 100 mg/mL at 73 °F | [3] | |
| Refractive Index | n20/D 1.439 | [5] |
| 1.4392 @ 20 °C/D | [3] |
Table 2: Safety and Handling
| Property | Value | Source(s) |
| Flash Point | 125 °F (52 °C) | [3][6] |
| Vapor Pressure | 4.9 mmHg at 68°F | [7] |
| Vapor Density | 3.3 (relative to air) | [7] |
| Lower Explosive Limit (LEL) | 4.1 % at 158°F | [7] |
| Upper Explosive Limit (UEL) | 8.5 % at 158°F | [7] |
| Hazards | Irritating to eyes, skin, and respiratory system. Flammable liquid and vapor. | [1][2][6][7] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of (S)-1-Chloro-2-propanol.
Table 3: Spectral Data Summary
| Spectroscopy | Data | Source(s) |
| ¹H NMR | Spectra available | [8][9] |
| ¹³C NMR | Spectra available | [8][10] |
| Mass Spectrometry (MS) | Spectra available | [8][11][12] |
| Infrared (IR) Spectroscopy | Spectra available | [8] |
Note: Detailed spectral data such as chemical shifts and peak assignments would require access to spectral databases.
Chemical Reactivity and Synthesis
(S)-1-Chloro-2-propanol is a versatile chiral building block in organic synthesis.[13] It participates in a variety of reactions, including esterification, etherification, and olefin addition.[1]
Key Reactions
-
Base-Induced Epoxidation: In the presence of a base, (S)-1-Chloro-2-propanol undergoes intramolecular cyclization to form (S)-propylene oxide.
-
Formation of Chiral Amino Alcohols: Reaction with ammonia (B1221849) or primary/secondary amines results in the nucleophilic substitution of the chlorine atom to yield chiral amino alcohols.[13]
-
Formation of Chiral Ethers: Alkoxides can act as nucleophiles to displace the chloride and form chiral ethers.[13]
-
Oxidation: Oxidation of the secondary alcohol group, for instance using a Swern oxidation, yields the prochiral ketone, 1-chloro-2-propanone.[13]
Synthetic Pathways
(S)-1-Chloro-2-propanol can be synthesized through several routes:
-
Chlorination of (S)-2-propanol: This can be achieved using chlorinating agents such as thionyl chloride or hydrogen chloride.[1]
-
Biocatalytic Reduction of Chloroacetone (B47974): The yeast Rhodotorula glutinis can reduce chloroacetone to produce optically pure (S)-1-Chloro-2-propanol with a high enantiomeric excess.[13] This stereoselective reduction is catalyzed by an NAD(P)H-dependent alcohol dehydrogenase.[13]
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Chloro-2-propanol via Asymmetric Hydrogenation
This protocol is adapted from a general procedure for the catalytic asymmetric hydrogenation of β-chloro-propiophenone, which produces a similar chiral chlorohydrin and illustrates the principles that can be applied.[14]
Materials:
-
β-chloro-propiophenone (substrate)
-
Isopropanol (B130326) (solvent)
-
Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ (chiral catalyst)
-
Potassium hydroxide (B78521) (KOH)
-
High purity nitrogen (N₂) and hydrogen (H₂) gas
-
High-pressure reactor
Procedure:
-
Dissolve 0.5 g of β-chloro-propiophenone in 20 mL of isopropanol in a high-pressure reactor.
-
Add 15 mg of the chiral iron-based catalyst.
-
Add a specific amount of KOH to achieve the desired alkali concentration (e.g., 1.63 x 10⁻² mol/L).[14]
-
Seal the reactor and purge the system with high purity N₂ three times to remove oxygen.
-
Purge the reactor with H₂ three times.
-
Pressurize the reactor with H₂ to 1.2 MPa.
-
Heat the reaction mixture to 60 °C and maintain for 1.5 hours with stirring.[14]
-
After the reaction, cool the reactor, release the pressure, and analyze the product mixture for yield and enantiomeric excess using gas chromatography.
Protocol 2: Analysis of Water Content by Karl Fischer Titration
This is a general procedure for determining the water content in an alcohol like 2-propanol.
Method: Coulometric Karl Fischer Titration
Apparatus:
-
Karl Fischer Coulometer with a titration cell (with or without a diaphragm)
-
Syringe for sample injection
Procedure:
-
Place the Karl-Fischer reagent into the titration cell.
-
Start the coulometer to titrate the solvent until it is dry (preliminary titration).
-
Wait for the drift to stabilize.
-
Accurately weigh a syringe containing the (S)-1-Chloro-2-propanol sample.
-
Inject a precise amount of the sample into the titration cell.
-
Reweigh the syringe to determine the exact sample weight.
-
Start the water determination titration. The instrument will automatically calculate the water content.
Visualizations
Diagram 1: Synthetic Pathway to (S)-1-Chloro-2-propanol
Caption: Biocatalytic reduction of chloroacetone.
Diagram 2: Key Reactions of (S)-1-Chloro-2-propanol
Caption: Major synthetic transformations.
Applications in Research and Drug Development
(S)-1-Chloro-2-propanol is a crucial intermediate in the synthesis of various pharmaceuticals.[2][13] Its defined stereochemistry is essential for creating complex molecules with the correct three-dimensional orientation, which is a critical factor for effective drug-receptor interactions.[13] A notable application is its use as a precursor in the synthesis of linezolid, a potent antibiotic for treating serious bacterial infections.[13] It is also used as a chemical intermediate for manufacturing propylene (B89431) oxide, polyurethane polyols, and propylene glycol.[5][13]
Safety and Handling
(S)-1-Chloro-2-propanol is an irritant and may cause harm to the eyes, skin, and respiratory and digestive systems.[1][7] It is a flammable liquid and vapor.[6] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn to avoid contact.[1][15] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[6][16] In case of ingestion or significant inhalation, immediate medical attention is necessary.[1] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light.[1][16]
References
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- 6. chemos.de [chemos.de]
- 7. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 10. 1-CHLORO-2-METHYL-2-PROPANOL(558-42-9) 1H NMR spectrum [chemicalbook.com]
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- 12. 2-Propanol, 1-chloro- [webbook.nist.gov]
- 13. (S)-1-Chloro-2-propanol | 37493-16-6 | Benchchem [benchchem.com]
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